molecular formula C9H17NO3 B1465394 2-(3-Hydroxypiperidin-1-yl)butanoic acid CAS No. 1250819-35-2

2-(3-Hydroxypiperidin-1-yl)butanoic acid

Cat. No.: B1465394
CAS No.: 1250819-35-2
M. Wt: 187.24 g/mol
InChI Key: TVTRFHVOSUFBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypiperidin-1-yl)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 3-hydroxypiperidin-1-yl group. This structure combines a carboxylic acid functional group with a piperidine ring featuring a hydroxyl group at the 3-position. The compound’s unique stereoelectronic properties, including hydrogen-bonding capability from the hydroxyl group and basicity from the piperidine nitrogen, make it a candidate for pharmaceutical and biochemical applications.

Properties

CAS No.

1250819-35-2

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(3-hydroxypiperidin-1-yl)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-2-8(9(12)13)10-5-3-4-7(11)6-10/h7-8,11H,2-6H2,1H3,(H,12,13)

InChI Key

TVTRFHVOSUFBBT-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1CCCC(C1)O

Canonical SMILES

CCC(C(=O)O)N1CCCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Volatile Butanoic Acid Derivatives in Natural Products

Evidence from fruit volatiles highlights compounds such as 3-methyl butanoic acid and ethyl 3-hydroxy-butanoate, which share the butanoic acid backbone but lack the piperidine substituent .

  • 3-Methyl butanoic acid (branched-chain isomer): Found in P. lucuma fruits, this compound contributes to rancid odor notes due to its volatility and aliphatic nature. Unlike 2-(3-hydroxypiperidin-1-yl)butanoic acid, it lacks cyclic amine substituents, resulting in lower polarity and higher volatility .
  • Ethyl 3-hydroxy-butanoate: Detected in ripe fruits, this ester derivative incorporates a hydroxyl group on the butanoate chain.
Table 1: Comparison with Natural Butanoic Acid Derivatives
Compound Key Substituents Source/Context Volatility Reference
This compound 3-hydroxypiperidin-1-yl Synthetic Low N/A
3-Methyl butanoic acid Methyl branch P. lucuma fruits High
Ethyl 3-hydroxy-butanoate Ethyl ester, hydroxyl on C3 Ripe fruits Moderate

Hydroxyl Group Impact on Reactivity and Bioactivity

The hydroxyl group on the piperidine ring distinguishes this compound from non-hydroxylated analogues like 3-methyl-2-(1-methylpiperidin-4-yl)pyrimidin-4(3H)-one. The hydroxyl group:

  • Enhances polarity and water solubility compared to alkyl-substituted piperidines.

Key Research Findings and Gaps

  • Natural vs.
  • Structural Nuances: The hydroxypiperidine group introduces stereochemical complexity absent in simpler analogues like 3-methyl butanoic acid, complicating synthesis and purification .
  • Data Limitations: No direct pharmacological or thermodynamic data for this compound are provided in the evidence, necessitating extrapolation from analogues.

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